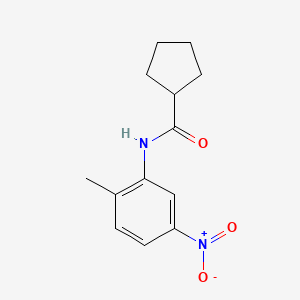![molecular formula C18H20N2O3 B5800149 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor that targets the enzyme known as bromodomain-containing protein 4 (BRD4), which plays a critical role in gene transcription and cell proliferation. In
Mechanism of Action
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide targets BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the site of transcription. By inhibiting BRD4, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide disrupts the recruitment of transcriptional machinery, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to have neuroprotective effects by inhibiting the activation of microglia, which play a role in neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide is its specificity for BRD4, which makes it a valuable tool for studying the role of BRD4 in gene transcription and cell proliferation. However, one of the limitations of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, there is interest in exploring the role of BRD4 in other diseases, such as cardiovascular disease and diabetes. Finally, there is potential for the development of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with propionyl chloride, followed by reaction with 4-aminophenyl ethyl ether. Another method involves the reaction of 4-aminobenzamide with propionyl chloride, followed by reaction with 4-(ethoxycarbonyl)phenylboronic acid.
Scientific Research Applications
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been extensively studied in the field of cancer research, particularly in the treatment of hematological malignancies and solid tumors. Studies have shown that 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide can inhibit the growth and proliferation of cancer cells by targeting BRD4, which is overexpressed in many types of cancer. Additionally, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-7-9-15(10-8-14)20-18(22)13-5-11-16(12-6-13)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVCWKNNIYNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
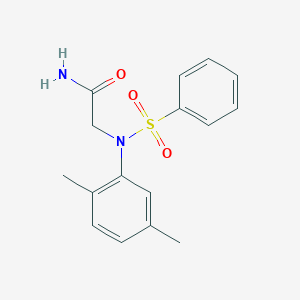
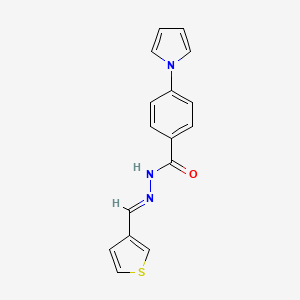
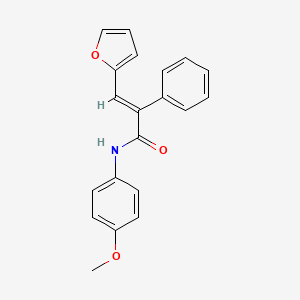
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)

![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
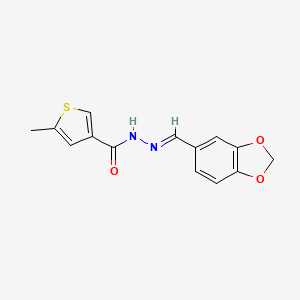
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)
![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
